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molecular formula C11H15NO3S B8513413 7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine

7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8513413
M. Wt: 241.31 g/mol
InChI Key: CZDYVNNSJARDTC-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

A solution of 3-(tert-butyloxycarbonyl)-7-methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (3.8 g, 0.011 mol), trifluoroacetic acid (3.76 g, 0.033 mol) and dichloromethane (50 ml) was heated at 50° C. for 5 h. The solvents were then evaporated in vacuo and the residue partitioned between water (200 ml) and ethyl acetate (150 ml). The aqueous layer was removed and washed with ethyl acetate (100 ml) and then basified to pH 14 with 40% sodium hydroxide. The suspension was then extracted with ethyl acetate (3×150 ml) and the combined organic layers dried (Na2SO4). The solvents were evaporated in vacuo to give the title compound (2.15 g, 80%) as a colourless oil.
Name
3-(tert-butyloxycarbonyl)-7-methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][C:12]2[CH:15]=[CH:16][C:17]([O:19][S:20]([CH3:23])(=[O:22])=[O:21])=[CH:18][C:11]=2[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:23][S:20]([O:19][C:17]1[CH:16]=[CH:15][C:12]2[CH2:13][CH2:14][NH:8][CH2:9][CH2:10][C:11]=2[CH:18]=1)(=[O:21])=[O:22]

Inputs

Step One
Name
3-(tert-butyloxycarbonyl)-7-methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)OS(=O)(=O)C
Name
Quantity
3.76 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (200 ml) and ethyl acetate (150 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The suspension was then extracted with ethyl acetate (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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